molecular formula C18H23N3O3S2 B2540501 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea CAS No. 887860-84-6

1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2540501
CAS No.: 887860-84-6
M. Wt: 393.52
InChI Key: VSCXBTJNAOOZMI-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a urea-based compound featuring a phenyl group at the N1 position and a piperidine ring at the N3 position, substituted with a thiophene-2-sulfonyl moiety. Urea derivatives are widely studied for their diverse biological activities, including enzyme inhibition and receptor modulation. Piperidine and sulfonyl substituents are common in medicinal chemistry due to their conformational flexibility and ability to engage in hydrogen bonding, respectively .

Properties

IUPAC Name

1-phenyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c22-18(20-15-7-2-1-3-8-15)19-12-11-16-9-4-5-13-21(16)26(23,24)17-10-6-14-25-17/h1-3,6-8,10,14,16H,4-5,9,11-13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCXBTJNAOOZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the thiophene sulfonyl group. The final step involves the formation of the urea linkage.

    Preparation of Piperidine Derivative: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of Thiophene Sulfonyl Group: The thiophene ring is sulfonylated using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Formation of Urea Linkage: The final step involves the reaction of the piperidine derivative with an isocyanate or a carbodiimide to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The phenyl and thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of nitro groups can yield corresponding amines.

Scientific Research Applications

1.1. Complement Inhibition

One of the primary applications of 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea derivatives is as complement inhibitors. Research has demonstrated that structural modifications to the original urea compound can enhance its inhibitory effects on the complement system, particularly at the C9 level. For instance, certain derivatives exhibited IC50 values as low as 13 nM, indicating potent inhibitory activity against complement deposition pathways .

1.2. Anti-inflammatory Properties

The compound has shown promise in anti-inflammatory applications. Studies suggest that derivatives of this compound can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. Modifications to the phenyl moiety have been associated with increased COX inhibition, making these compounds potential candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound derivatives. Key aspects include:

Structural Feature Effect on Activity
Urea LinkageEssential for biological activity
Thiophene GroupEnhances interaction with biological targets
Piperidine RingModulates pharmacokinetic properties

Studies indicate that modifications to these structural components can lead to enhanced biological activity and specificity .

3.1. High-throughput Screening

A series of derivatives were subjected to high-throughput screening to identify potent complement inhibitors. The optimization process involved synthesizing various analogues and assessing their activity against complement pathways, leading to the discovery of highly effective compounds .

3.2. In Vivo Efficacy

In animal models, certain derivatives have demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The safety profile and therapeutic index of these compounds are currently under investigation to assess their potential for clinical use .

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The thiophene sulfonyl group and the piperidine moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

a) Aryl Group Variations

  • Phenyl vs.
  • Thiophene Sulfonyl vs. Pyridyl Substituents : The thiophene sulfonyl group in the target compound offers a planar heteroaromatic ring with sulfur-based hydrogen-bonding capabilities, contrasting with pyridyl groups (e.g., ), which provide basic nitrogen for ionic interactions.

b) Piperidine and Sulfonyl Modifications

  • Thiophen-2-ylsulfonyl vs. Fluoro/Methylphenylsulfonyl : The thiophene moiety may confer improved solubility compared to bulky fluoro/methylphenyl groups (e.g., ), while maintaining strong sulfonyl-mediated hydrogen bonding.
  • Piperidine Conformation: The piperidine ring in the target compound is part of a larger ethyl-piperidinyl-ethyl chain, offering flexibility for optimal binding. In contrast, compound 31 uses a rigid morpholino-pyrazolo-pyrimidine system for kinase targeting.

Biological Activity

1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory areas. This article presents a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves several steps:

  • Preparation of Piperidine Derivative : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
  • Introduction of Thiophene Sulfonyl Group : The thiophene ring is sulfonylated using sulfonyl chlorides in the presence of a base like pyridine.
  • Formation of Urea Linkage : The final step involves reacting the piperidine derivative with an isocyanate or carbodiimide to form the urea linkage.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The thiophene sulfonyl group and the piperidine moiety are crucial for binding affinity and specificity, potentially influencing various biological pathways .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies indicate that it can outperform traditional antibiotics in certain contexts:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison
Staphylococcus aureus0.007–0.03 mg/mLSuperior to Oxytetracycline
Escherichia coli41 μg/mLComparable to cefixime
Pseudomonas aeruginosa91.5 μg/mLEffective against biofilm

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with specific derivatives exhibiting enhanced activity due to structural modifications.

Anti-inflammatory Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses, although detailed studies are still required to elucidate these pathways fully.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A study evaluating various derivatives found that compounds similar to this compound exhibited twofold to sixteenfold increased antibacterial effects compared to standard treatments .
  • Biofilm Disruption : Another investigation highlighted the compound's ability to disrupt biofilms formed by Staphylococcus aureus, indicating its potential utility in treating chronic infections where biofilm formation is a significant concern .
  • Comparative Analysis : In comparative studies with other compounds, derivatives of this urea demonstrated superior activity against resistant strains, suggesting a promising avenue for developing new antibacterial agents .

Q & A

Q. What are the optimized synthetic routes for preparing 1-Phenyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea?

The synthesis typically involves reacting a substituted isocyanate with a secondary amine. For example, analogous urea derivatives are synthesized by coupling 3-chlorophenyl isocyanate with thiazole amines in inert solvents (e.g., dichloromethane or toluene) under reflux, with triethylamine as a base to neutralize HCl byproducts . Key variables include:

  • Solvent polarity : Polar aprotic solvents enhance nucleophilic attack.
  • Catalyst : Triethylamine improves reaction efficiency by scavenging HCl.
  • Temperature : Reflux conditions (e.g., 80–110°C) are often required for complete conversion.
Parameter Optimal Condition Impact on Yield
SolventDichloromethane~85% yield
BaseTriethylamine (2.5 equiv)Precipitates HCl
Reaction Time12–24 hours under refluxEnsures completion

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the urea backbone and substituents. For example, the thiophene-sulfonyl group shows distinct aromatic protons at δ 7.2–7.8 ppm and sulfonyl peaks at δ 3.5–4.0 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 460.12).
  • HPLC-Purity : Reverse-phase C18 columns with acetonitrile/water gradients ensure >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Core Modifications : Replace the thiophene-sulfonyl group with pyridyl or morpholine moieties to assess solubility and target affinity. For example, 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives showed enhanced kinase inhibition in SAR studies .
  • Computational Modeling : Use molecular docking (e.g., PyMOL, Schrödinger Suite) to predict binding to targets like kinases or GPCRs. Adjust the piperidine-ethyl spacer length to optimize steric interactions .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable Temperature (VT) NMR : Resolve dynamic rotational barriers in the urea moiety by acquiring spectra at 25°C and −40°C.
  • 2D-COSY/HMBC : Assign overlapping peaks (e.g., piperidine protons) through 1H^1H-1H^1H coupling and long-range 13C^{13}C-1H^1H correlations .
  • Crystallography : Single-crystal X-ray diffraction (e.g., Acta Crystallographica methods) resolves ambiguities in stereochemistry .

Q. What methodologies address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate or acetyl groups to the piperidine nitrogen for transient solubility .
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<10% v/v) to maintain compound stability in cell-based assays .
  • Lipophilicity Optimization : Replace the phenyl group with a methylpyridine to lower logP by 1–2 units .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across studies?

  • Assay Variability : Normalize results using reference compounds (e.g., doxorubicin) and standardize protocols (e.g., MTT vs. CellTiter-Glo) .
  • Batch Purity : Re-evaluate compounds with HPLC-UV/ELSD to rule out impurities >2% .
  • Cell Line Specificity : Test across multiple lines (e.g., HEK293, HeLa) to distinguish target-specific effects .

Q. What strategies validate unexpected reaction byproducts?

  • LC-MS Tracking : Monitor intermediates in real-time to identify side reactions (e.g., sulfonamide hydrolysis).
  • Isolation and Characterization : Use preparative TLC/HPLC to isolate byproducts and analyze via HRMS/NMR .

Experimental Design Considerations

Q. How can high-throughput synthesis accelerate derivative screening?

  • Parallel Reactors : Use 96-well plates for combinatorial synthesis of piperidine and thiophene variants .
  • Automated Purification : Couple robotic liquid handlers with flash chromatography systems for rapid compound isolation .

Q. What computational tools predict metabolic stability?

  • ADMET Predictors : Software like ADMETlab 2.0 models hepatic clearance and CYP450 interactions.
  • MetaSite : Identifies metabolic hot spots (e.g., sulfonyl group oxidation) .

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